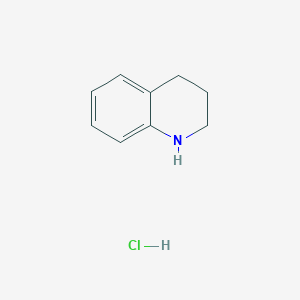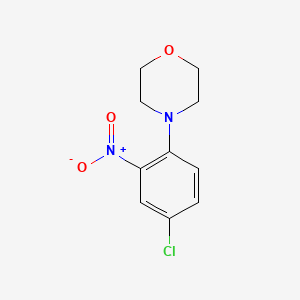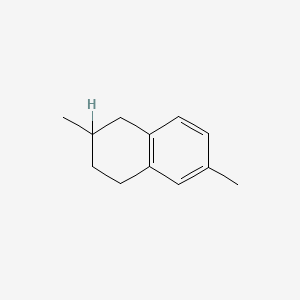![molecular formula C12H13NO B1619196 O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine CAS No. 46263-35-8](/img/structure/B1619196.png)
O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of naphthalene, characterized by the presence of an aminooxy group attached to a methyl-substituted naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: NAFOMINE can be synthesized through the reaction of 2-methylnaphthalene with hydroxylamine under specific conditions. The process involves the formation of an intermediate oxime, which is subsequently reduced to yield NAFOMINE .
Industrial Production Methods: While detailed industrial production methods for NAFOMINE are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution and reduction reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: NAFOMINE undergoes various chemical reactions, including:
Oxidation: NAFOMINE can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form naphthylamines.
Substitution: NAFOMINE can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
NAFOMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of NAFOMINE is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of certain enzymes or receptors. The aminooxy group in NAFOMINE may play a crucial role in its biological activity by forming covalent bonds with target molecules, thereby modulating their function .
Comparison with Similar Compounds
1-Naphthylamine: Shares a similar naphthalene structure but lacks the aminooxy group.
2-Methylnaphthalene: Similar methyl-substituted naphthalene without the aminooxy group.
Naphthoquinone: An oxidized derivative of naphthalene with distinct chemical properties.
Uniqueness of NAFOMINE: NAFOMINE’s uniqueness lies in the presence of the aminooxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other naphthalene derivatives and contributes to its versatility in various applications .
Properties
CAS No. |
46263-35-8 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C12H13NO/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-14-13/h2-7H,8,13H2,1H3 |
InChI Key |
DSBSLDVRDBLLFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CON |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


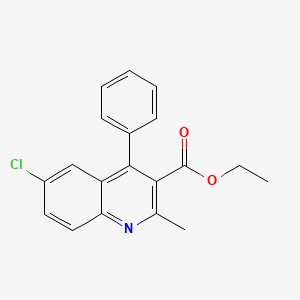
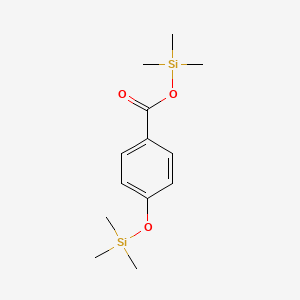
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)
